molecular formula C20H40ClN3O2 B14686465 1-Piperazinecarboxylic acid, 4-(2-(isobutylisopropylamino)ethyl)-, cyclohexyl ester, hydrochloride CAS No. 24269-83-8

1-Piperazinecarboxylic acid, 4-(2-(isobutylisopropylamino)ethyl)-, cyclohexyl ester, hydrochloride

Cat. No.: B14686465
CAS No.: 24269-83-8
M. Wt: 390.0 g/mol
InChI Key: FVMCRAMNJMFPTN-UHFFFAOYSA-N
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Description

1-Piperazinecarboxylic acid, 4-(2-(isobutylisopropylamino)ethyl)-, cyclohexyl ester, hydrochloride is a complex organic compound with a unique structure that includes a piperazine ring, a carboxylic acid group, and a cyclohexyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinecarboxylic acid, 4-(2-(isobutylisopropylamino)ethyl)-, cyclohexyl ester, hydrochloride typically involves multiple steps. The process begins with the preparation of the piperazine ring, followed by the introduction of the carboxylic acid group and the cyclohexyl ester. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Piperazinecarboxylic acid, 4-(2-(isobutylisopropylamino)ethyl)-, cyclohexyl ester, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Piperazinecarboxylic acid, 4-(2-(isobutylisopropylamino)ethyl)-, cyclohexyl ester, hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and cellular processes.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxylic acid, 4-(2-(isobutylisopropylamino)ethyl)-, cyclohexyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-Ethoxycarbonylpiperazine: A related compound with a similar piperazine ring structure.

    Piperazine-1-carboxylic acid ethyl ester: Another similar compound with a carboxylic acid ester group.

Uniqueness

1-Piperazinecarboxylic acid, 4-(2-(isobutylisopropylamino)ethyl)-, cyclohexyl ester, hydrochloride is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research.

Properties

CAS No.

24269-83-8

Molecular Formula

C20H40ClN3O2

Molecular Weight

390.0 g/mol

IUPAC Name

cyclohexyl 4-[2-[2-methylpropyl(propan-2-yl)amino]ethyl]piperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C20H39N3O2.ClH/c1-17(2)16-23(18(3)4)15-12-21-10-13-22(14-11-21)20(24)25-19-8-6-5-7-9-19;/h17-19H,5-16H2,1-4H3;1H

InChI Key

FVMCRAMNJMFPTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CCN1CCN(CC1)C(=O)OC2CCCCC2)C(C)C.Cl

Origin of Product

United States

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